molecular formula C11H23NOSi B13520430 Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane

Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane

Cat. No.: B13520430
M. Wt: 213.39 g/mol
InChI Key: FGIZTMORZPJGGB-UHFFFAOYSA-N
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Description

Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is an organic compound with the molecular formula C11H23NOSi. It is a silane derivative characterized by the presence of an isocyano group and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds. The molecular pathways involved in these reactions are influenced by the specific reagents and conditions used .

Properties

Molecular Formula

C11H23NOSi

Molecular Weight

213.39 g/mol

IUPAC Name

tert-butyl-(2-isocyano-2-methylpropoxy)-dimethylsilane

InChI

InChI=1S/C11H23NOSi/c1-10(2,3)14(7,8)13-9-11(4,5)12-6/h9H2,1-5,7-8H3

InChI Key

FGIZTMORZPJGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)[N+]#[C-]

Origin of Product

United States

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